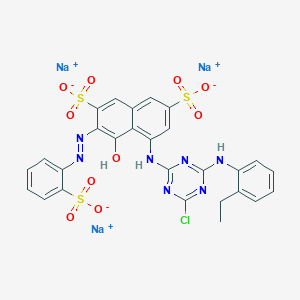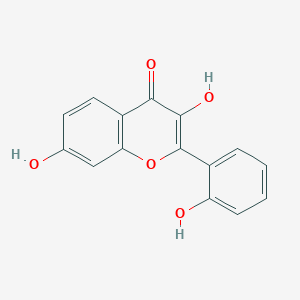
7,2'-Dihydroxyflavonol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,2’-Dihydroxyflavonol is a naturally occurring flavonoid, a class of polyphenolic compounds found in various plants. Flavonoids are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. 7,2’-Dihydroxyflavonol, in particular, has garnered attention for its potential therapeutic applications and its role in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,2’-Dihydroxyflavonol typically involves the use of flavone precursors. One common method is the hydroxylation of flavonol at specific positions. This can be achieved through various chemical reactions, including the use of hydroxylating agents under controlled conditions. For instance, the use of hydrogen peroxide in the presence of a catalyst can introduce hydroxyl groups at the desired positions on the flavonol backbone .
Industrial Production Methods: Industrial production of 7,2’-Dihydroxyflavonol may involve biotechnological approaches, such as the use of genetically engineered microorganisms capable of producing flavonoids. These microorganisms can be cultured in large bioreactors, where they convert simple substrates into complex flavonoid structures through enzymatic pathways. This method offers a sustainable and scalable approach to producing 7,2’-Dihydroxyflavonol .
Chemical Reactions Analysis
Types of Reactions: 7,2’-Dihydroxyflavonol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the flavonol into its corresponding dihydroflavonol.
Substitution: Substitution reactions can introduce different functional groups onto the flavonol structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydroflavonols .
Scientific Research Applications
7,2’-Dihydroxyflavonol has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of flavonoids.
Biology: It serves as a tool to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 7,2’-Dihydroxyflavonol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: It induces apoptosis in cancer cells and inhibits their proliferation by modulating signaling pathways such as the PI3K/AKT and MAPK pathways.
Comparison with Similar Compounds
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to cross the blood-brain barrier.
3’,4’-Dihydroxyflavonol: Exhibits strong antioxidant and anti-inflammatory properties.
Uniqueness of 7,2’-Dihydroxyflavonol: 7,2’-Dihydroxyflavonol stands out due to its specific hydroxylation pattern, which imparts unique biological activities and makes it a valuable compound for research and therapeutic applications. Its ability to modulate multiple signaling pathways and its potential in treating various diseases highlight its significance in the field of flavonoid research .
Properties
Molecular Formula |
C15H10O5 |
|---|---|
Molecular Weight |
270.24 g/mol |
IUPAC Name |
3,7-dihydroxy-2-(2-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-6-10-12(7-8)20-15(14(19)13(10)18)9-3-1-2-4-11(9)17/h1-7,16-17,19H |
InChI Key |
LWCCQPTZQCXXEP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


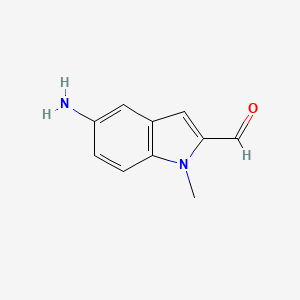
![2-Thiazolamine, 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[3-cyclopropyl-1-(4-fluorophenyl)propyl]-5-methyl-N-2-propynyl-](/img/structure/B14801939.png)

![5-[1-(7-Azaspiro[3.5]nonan-2-yl)pyrazol-4-yl]-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine](/img/structure/B14801953.png)
![2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B14801954.png)

![Cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,21,23,25,27,32,34-tetradecaene](/img/structure/B14801966.png)
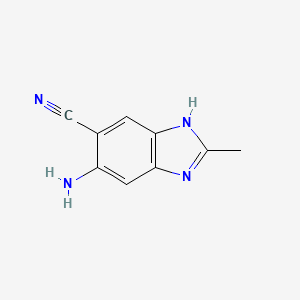
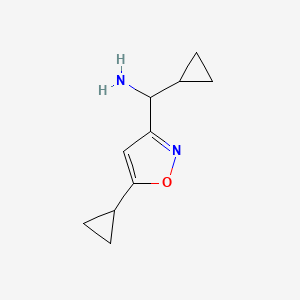
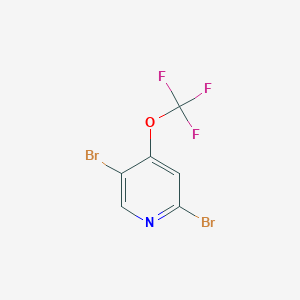
![sodium;2-[[4-(3-methoxypropoxy)-3-methylpyridin-2-yl]methylsulfinyl]-1,2-dihydrobenzimidazol-3-ide](/img/structure/B14802001.png)
![{4-[(1-Naphthyl)vinyl]phenyl}di-p-tolylamine](/img/structure/B14802004.png)
![(1R,3S)-3-amino-N-[[4-cyano-2-(trifluoromethyl)phenyl]methyl]cyclohexanecarboxamide;hydrochloride](/img/structure/B14802008.png)
